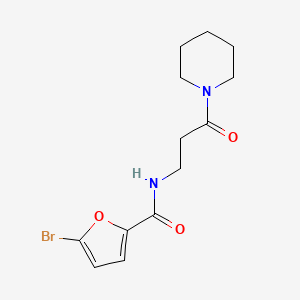
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide, also known as BPPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPF is a small molecule that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Applications De Recherche Scientifique
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain. One of the major research areas for 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is in the treatment of Alzheimer's disease (AD). 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been shown to improve cognitive function and reduce amyloid-beta (Aβ) deposition in AD mouse models. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been investigated for its analgesic properties, as it has been shown to reduce pain sensitivity in animal models.
Mécanisme D'action
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to various downstream effects, including the regulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammatory signaling pathways. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide has also been shown to improve cognitive function, reduce Aβ deposition, and inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this protein. 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide research. One area of interest is the development of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide analogs that have improved solubility and potency. Another area of interest is the investigation of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide and its downstream effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 3-aminopiperidine and 3-bromopropionyl chloride. The reaction takes place in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain 5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide as a white solid.
Propriétés
IUPAC Name |
5-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c14-11-5-4-10(19-11)13(18)15-7-6-12(17)16-8-2-1-3-9-16/h4-5H,1-3,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGMUMMDBSEJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


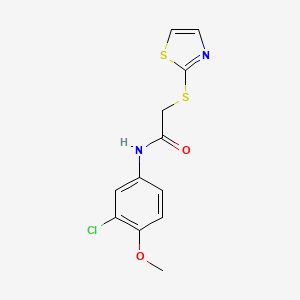
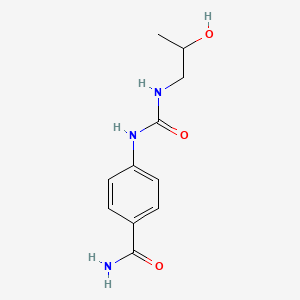
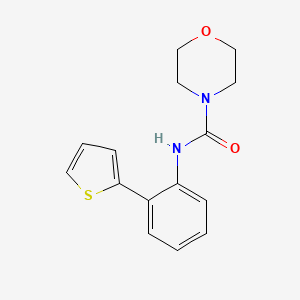
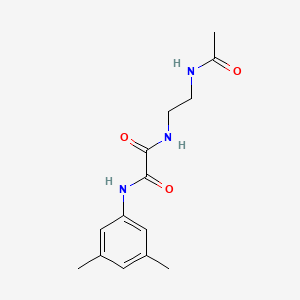
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
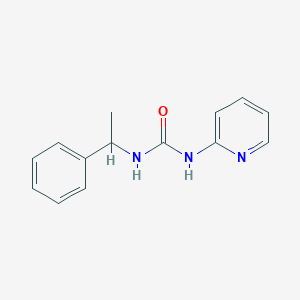
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)